molecular formula C22H18N4OS B11708926 2-(benzylsulfanyl)-3-[(E)-(2-phenylhydrazinylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-(benzylsulfanyl)-3-[(E)-(2-phenylhydrazinylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11708926
M. Wt: 386.5 g/mol
InChI Key: CLFWATZCANPBRZ-HZHRSRAPSA-N
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Description

2-(BENZYLSULFANYL)-3-[(E)-(2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidin-4-ones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZYLSULFANYL)-3-[(E)-(2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[1,2-a]pyrimidin-4-one core.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced through nucleophilic substitution reactions using benzylthiol and suitable leaving groups.

    Formation of the Phenylhydrazinylidene Moiety: This step involves the condensation of phenylhydrazine with an aldehyde or ketone to form the hydrazone, which is then coupled with the pyrido[1,2-a]pyrimidin-4-one core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(BENZYLSULFANYL)-3-[(E)-(2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE undergoes various types of chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The phenylhydrazinylidene moiety can be reduced to form the corresponding hydrazine derivative.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(BENZYLSULFANYL)-3-[(E)-(2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(BENZYLSULFANYL)-3-[(E)-(2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with DNA: Binding to DNA and affecting gene expression.

    Modulating Signaling Pathways: Influencing cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(BENZYLSULFANYL)-PYRIMIDIN-4-OL: Similar structure but lacks the phenylhydrazinylidene moiety.

    6-BENZYLSULFANYL-2-METHYL-5-(TRIPHENYL-PHOSPHANYLIDENE)-5H-PYRIMIDIN-4-ONE: Contains a triphenyl-phosphanylidene group instead of the phenylhydrazinylidene moiety.

Properties

Molecular Formula

C22H18N4OS

Molecular Weight

386.5 g/mol

IUPAC Name

2-benzylsulfanyl-3-[(E)-(phenylhydrazinylidene)methyl]pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C22H18N4OS/c27-22-19(15-23-25-18-11-5-2-6-12-18)21(24-20-13-7-8-14-26(20)22)28-16-17-9-3-1-4-10-17/h1-15,25H,16H2/b23-15+

InChI Key

CLFWATZCANPBRZ-HZHRSRAPSA-N

Isomeric SMILES

C1=CC=C(C=C1)CSC2=C(C(=O)N3C=CC=CC3=N2)/C=N/NC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C(=O)N3C=CC=CC3=N2)C=NNC4=CC=CC=C4

Origin of Product

United States

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